Cas no 452340-82-8 ((2-Iodophenyl)methanesulfonamide)

(2-Iodophenyl)methanesulfonamide 化学的及び物理的性質
名前と識別子
-
- (2-Iodophenyl)methanesulfonamide
- Benzenemethanesulfonamide, 2-iodo-
- 452340-82-8
- SCHEMBL4811544
- CTA34082
- EN300-7437751
- Z3300771595
-
- インチ: 1S/C7H8INO2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11)
- InChIKey: DMQOHPMGXYHYOF-UHFFFAOYSA-N
- SMILES: C1(CS(N)(=O)=O)=CC=CC=C1I
計算された属性
- 精确分子量: 296.93205g/mol
- 同位素质量: 296.93205g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 234
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.5Ų
- XLogP3: 1.1
じっけんとくせい
- 密度みつど: 1.947±0.06 g/cm3(Predicted)
- Boiling Point: 420.6±47.0 °C(Predicted)
- 酸度系数(pKa): 10.11±0.60(Predicted)
(2-Iodophenyl)methanesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7437751-0.05g |
(2-iodophenyl)methanesulfonamide |
452340-82-8 | 95.0% | 0.05g |
$212.0 | 2025-03-21 | |
Enamine | EN300-7437751-0.25g |
(2-iodophenyl)methanesulfonamide |
452340-82-8 | 95.0% | 0.25g |
$452.0 | 2025-03-21 | |
Aaron | AR028BYV-50mg |
(2-iodophenyl)methanesulfonamide |
452340-82-8 | 95% | 50mg |
$317.00 | 2025-02-16 | |
1PlusChem | 1P028BQJ-1g |
(2-iodophenyl)methanesulfonamide |
452340-82-8 | 95% | 1g |
$1192.00 | 2024-05-02 | |
Aaron | AR028BYV-5g |
(2-iodophenyl)methanesulfonamide |
452340-82-8 | 95% | 5g |
$3669.00 | 2023-12-15 | |
1PlusChem | 1P028BQJ-50mg |
(2-iodophenyl)methanesulfonamide |
452340-82-8 | 95% | 50mg |
$315.00 | 2024-05-02 | |
Enamine | EN300-7437751-5.0g |
(2-iodophenyl)methanesulfonamide |
452340-82-8 | 95.0% | 5.0g |
$2650.0 | 2025-03-21 | |
Enamine | EN300-7437751-0.1g |
(2-iodophenyl)methanesulfonamide |
452340-82-8 | 95.0% | 0.1g |
$317.0 | 2025-03-21 | |
Enamine | EN300-7437751-10.0g |
(2-iodophenyl)methanesulfonamide |
452340-82-8 | 95.0% | 10.0g |
$3929.0 | 2025-03-21 | |
Enamine | EN300-7437751-1.0g |
(2-iodophenyl)methanesulfonamide |
452340-82-8 | 95.0% | 1.0g |
$914.0 | 2025-03-21 |
(2-Iodophenyl)methanesulfonamide 関連文献
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
(2-Iodophenyl)methanesulfonamideに関する追加情報
(2-Iodophenyl)methanesulfonamide (CAS No. 452340-82-8): An Overview of Its Properties, Applications, and Recent Research
(2-Iodophenyl)methanesulfonamide, with the CAS number 452340-82-8, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 2-iodobenzyl sulfonamide, is characterized by its unique structure, which includes an iodine-substituted benzene ring and a methanesulfonamide group. The combination of these functional groups imparts (2-Iodophenyl)methanesulfonamide with a range of chemical and biological properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
The chemical structure of (2-Iodophenyl)methanesulfonamide is represented by the formula C9H9INO2S. The presence of the iodine atom in the ortho position of the benzene ring significantly influences the compound's reactivity and electronic properties. This feature makes it an attractive substrate for various organic transformations, including cross-coupling reactions, which are crucial in the synthesis of complex organic molecules.
In recent years, (2-Iodophenyl)methanesulfonamide has been extensively studied for its potential applications in medicinal chemistry. One notable area of research involves its use as a building block in the synthesis of antiviral agents. A study published in the Journal of Medicinal Chemistry highlighted the role of (2-Iodophenyl)methanesulfonamide in the development of novel inhibitors targeting viral proteases. These inhibitors have shown promise in preclinical studies for their ability to inhibit viral replication effectively.
Beyond antiviral applications, (2-Iodophenyl)methanesulfonamide has also been explored for its potential as a scaffold in the design of anticancer drugs. Research conducted at a leading pharmaceutical company demonstrated that derivatives of (2-Iodophenyl)methanesulfonamide exhibit selective cytotoxicity against various cancer cell lines. The unique electronic properties of the iodine-substituted benzene ring contribute to the compound's ability to interact with specific cellular targets, making it a promising candidate for further development.
The physical and chemical properties of (2-Iodophenyl)methanesulfonamide are well-documented. It is a white crystalline solid with a melting point ranging from 115 to 117°C. The compound is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO), but it has limited solubility in water. These solubility characteristics make it suitable for use in various synthetic protocols and biological assays.
In terms of synthetic accessibility, (2-Iodophenyl)methanesulfonamide can be prepared through several well-established routes. One common method involves the reaction of 2-iodobenzyl chloride with sodium methanesulfinate in an appropriate solvent. This reaction proceeds efficiently under mild conditions, yielding high yields of the desired product. The versatility of this synthetic approach allows for easy modification and functionalization, making it a valuable tool for chemists working on complex molecule synthesis.
The biological activity of (2-Iodophenyl)methanesulfonamide has been investigated using various in vitro and in vivo models. Studies have shown that this compound exhibits potent inhibitory effects on specific enzymes involved in disease pathways. For example, it has been found to inhibit cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation and pain. Additionally, research has demonstrated that derivatives of (2-Iodophenyl)methanesulfonamide can modulate signaling pathways associated with cell proliferation and apoptosis, further highlighting its potential as a therapeutic agent.
The safety profile of (2-Iodophenyl)methanesulfonamide is an important consideration for its use in pharmaceutical applications. Preclinical toxicity studies have indicated that this compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed at concentrations relevant to its intended use. However, as with any new chemical entity, comprehensive safety assessments are essential before advancing to clinical trials.
In conclusion, (2-Iodophenyl)methanesulfonamide (CAS No. 452340-82-8) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it an attractive candidate for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new applications and optimize its use in drug discovery pipelines.
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